![molecular formula C9H13NO2 B14477882 N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine CAS No. 72635-72-4](/img/structure/B14477882.png)
N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine is a chemical compound with a molecular mass of 167.094628656 daltons . It belongs to the class of quinomethanes, which are carbocyclic compounds formally derived from quinones by replacing one or both of the quinone oxygens with methylidene groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine typically involves the reaction of cyclohexa-1,4-dienes with appropriate reagents under controlled conditions. One common method involves the use of B(C6F5)3-catalyzed transfer reactions, which facilitate the formation of the desired compound through hydride abstraction and subsequent release of electrofuge .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would likely apply.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oximes, while reduction could produce hydroxylamine derivatives.
Applications De Recherche Scientifique
N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine involves its interaction with molecular targets and pathways. The compound can form ion pairs through hydride abstraction, leading to the release of electrofuge and subsequent reactions. The driving force for these reactions is often the aromatization of the cyclohexa-1,4-diene unit .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine include other quinomethanes, such as:
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(N-methylanilino)methyl]-N’-[1-(6-oxo-1-cyclohexa-2,4-dienylidene)ethyl]-4-triazolecarbohydrazide
- 1-(3,5-dimethoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methylamino-3-(3-pyridinyl)thiourea
- 1-(3-bromo-6-oxo-1-cyclohexa-2,4-dienylidene)methylamino-3-(2-phenylethyl)thiourea .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties
Propriétés
Numéro CAS |
72635-72-4 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
N-[[5-(methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C9H13NO2/c1-12-7-9-4-2-3-8(5-9)6-10-11/h3-4,6,11H,2,5,7H2,1H3 |
Clé InChI |
WZXUHKIZBJGNSS-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CCC=C(C1)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



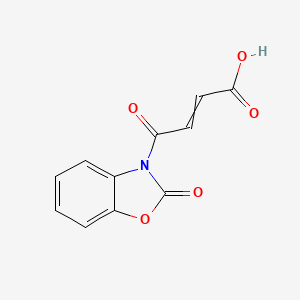
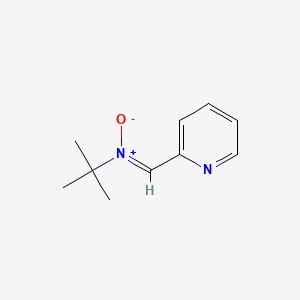
![2-Phenylphenoxathiino[2,3-D][1,3]thiazole](/img/structure/B14477829.png)
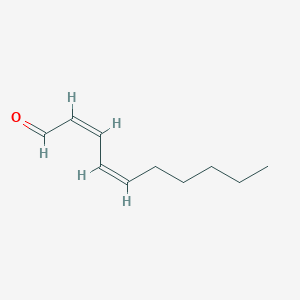
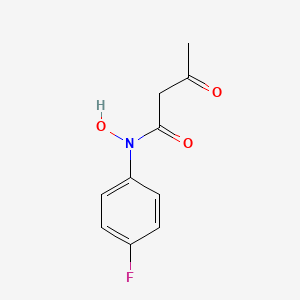
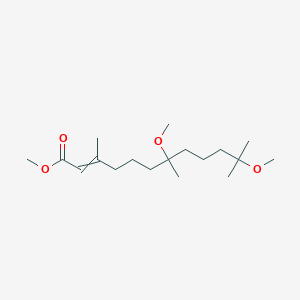
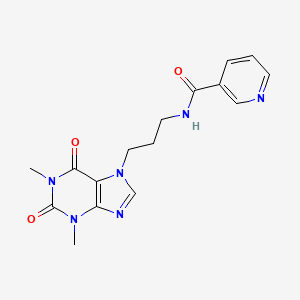

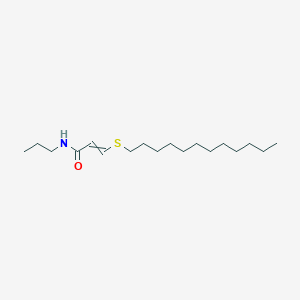
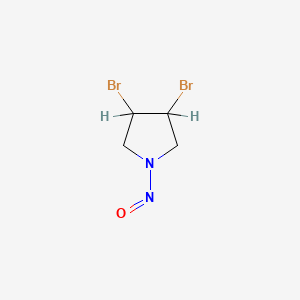


![2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide](/img/structure/B14477908.png)
